6-(2,3,5,6-tetramethylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Overview
Description
6-(2,3,5,6-tetramethylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a complex organic compound characterized by its unique structure, which includes a tetrahydropyrido[4,3-d]pyrimidine core and a tetramethylphenylsulfonyl group
Preparation Methods
The synthesis of 6-(2,3,5,6-tetramethylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tetramethylphenylsulfonyl Group: This step is achieved through sulfonylation reactions, where the tetramethylphenylsulfonyl chloride reacts with the pyrido[4,3-d]pyrimidine core in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
6-(2,3,5,6-tetramethylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2,3,5,6-tetramethylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2,3,5,6-tetramethylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-(2,3,5,6-tetramethylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can be compared with similar compounds such as:
- (2S)-2-([(2,3,5,6-Tetramethylphenyl)sulfonyl]amino)propanoic acid
- N-[(2,3,5,6-Tetramethylphenyl)sulfonyl]phenylalanine
These compounds share the tetramethylphenylsulfonyl group but differ in their core structures. The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(2,3,5,6-tetramethylphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-11-7-12(2)14(4)17(13(11)3)23(21,22)20-6-5-16-15(9-20)8-18-10-19-16/h7-8,10H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQAKDOADGSSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC3=NC=NC=C3C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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